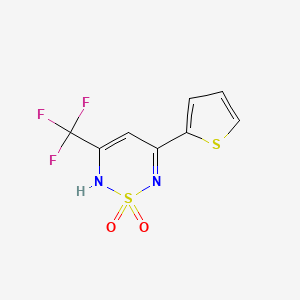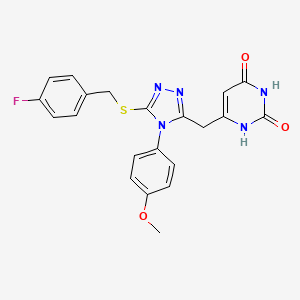
Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-
Vue d'ensemble
Description
“Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-” is a compound that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It’s one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), having nitrogen atoms at positions 1 and 3 in the ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of “Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-” can be analyzed based on the structures of its components, pyrimidine and pyrrolidine . Pyrimidine has a six-membered ring with nitrogen atoms at positions 1 and 3 . Pyrrolidine, on the other hand, is a five-membered ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C. It dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring is a common feature in bioactive molecules aimed at treating human diseases. The non-planarity of the ring allows for pseudorotation, which can lead to compounds with target selectivity and novel biological activities. In drug discovery, the pyrrolidine scaffold is utilized to design molecules with a variety of biological profiles, taking advantage of the stereogenicity of carbons to bind enantioselective proteins .
Synthesis of Biologically Active Compounds
The compound serves as a building block in the synthesis of biologically active compounds. Its presence in a molecule can influence the steric factors that affect biological activity. For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .
Development of Fluorescent Dyes and Biosensors
2-Chloropyrimidine derivatives, including our compound of interest, have been used in the synthesis of fluorescent dyes. These dyes can be employed in biosensors for protein assays, providing a tool for detecting and quantifying biological molecules .
Organic Synthesis and Chemical Research
This compound is also valuable in organic synthesis and chemical research. It can be used as a reagent or intermediate in the preparation of various organic compounds. Its reactivity and the presence of multiple functional groups make it a useful component in synthetic chemistry .
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, this compound is instrumental in pharmacophore exploration. It allows medicinal chemists to modify physicochemical parameters and achieve optimal ADME/Tox results for drug candidates .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring makes it a key player in stereoselective synthesis. Different stereoisomers can be synthesized, which is crucial for the development of enantioselective drugs. The different spatial orientations of substituents can lead to a variety of binding modes to target proteins, affecting the efficacy and safety of pharmaceuticals .
Mécanisme D'action
Target of Action
The compound 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrrolidine derivative . Pyrrolidine derivatives have been reported to act on various targets, including the vanilloid receptor 1 , insulin-like growth factor 1 receptor , and several enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth regulation, signal transduction, and immune response .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of the target protein and modulating its activity . The specific interaction depends on the structural features of the compound and the target protein .
Biochemical Pathways
These could include pathways related to pain perception, growth regulation, signal transduction, and immune response .
Pharmacokinetics
Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability and pharmacokinetic profile .
Result of Action
Given the range of targets that pyrrolidine derivatives can interact with, the compound could potentially have a variety of effects at the molecular and cellular level, depending on the specific target and the context of the interaction .
Action Environment
The action of 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine could potentially be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability. Furthermore, the compound’s interaction with its targets and its overall efficacy could potentially be influenced by factors such as pH, the presence of other molecules, and the specific cellular or tissue environment.
Safety and Hazards
Orientations Futures
The future directions in the study of “Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-” could involve the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
2-chloro-4-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-7-6-8(12-9(10)11-7)13-4-2-3-5-13/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDLMXNXPIFFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)- | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

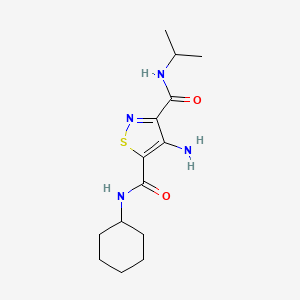
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2923174.png)
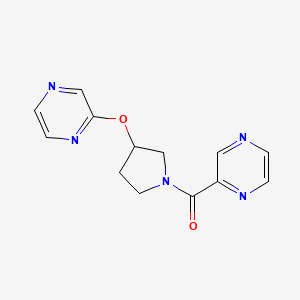
![methyl 2-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2923176.png)
![7-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2923177.png)
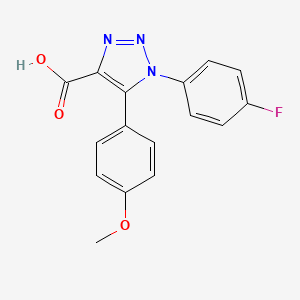
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2923179.png)
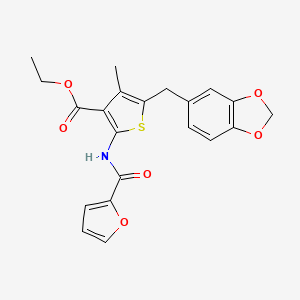
![8-methoxy-2-(thiomorpholin-4-ylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B2923185.png)
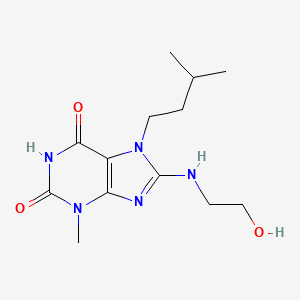

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2923189.png)
